3-Hydroxy-4-isopropylbenzoic acid
Description
Properties
IUPAC Name |
3-hydroxy-4-propan-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNCQQKBWZJIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941137 | |
| Record name | 3-Hydroxy-4-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19420-59-8 | |
| Record name | Benzoic acid, 3-hydroxy-4-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019420598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-isopropylbenzoic acid can be achieved through various methods. One common method involves the oxidation of beta-pinene to obtain nopinic acid, which is then dehydrated and ring-opened with sulfuric acid to obtain dihydrocumic acid. This is then catalytically dehydrogenated to obtain cuminic acid.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 3 and the aromatic ring are primary sites for oxidation:
-
Hydroxyl Group Oxidation :
Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the hydroxyl group may oxidize to a ketone or quinone structure. For example, analogous 3-hydroxybenzoic acid derivatives undergo oxidation to form 3-ketobenzoic acid derivatives. -
Aromatic Ring Oxidation :
The electron-donating isopropyl group activates the ring toward electrophilic oxidation. In para-substituted benzoic acids, CYP450 enzymes (e.g., CYP199A4) catalyze hydroxylation or demethylation . While direct evidence is limited, enzymatic oxidation of 3-hydroxy-4-isopropylbenzoic acid could yield dihydroxy or epoxide intermediates.
Representative Conditions :
Reduction Reactions
The carboxylic acid and aromatic ring are targets for reduction:
-
Carboxylic Acid Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol, forming 3-hydroxy-4-isopropylbenzyl alcohol. -
Ring Hydrogenation :
Catalytic hydrogenation (H₂/Pd-C) under high pressure partially saturates the aromatic ring, yielding cyclohexane derivatives.
Experimental Data :
-
Reduction of 4-isopropylbenzoic acid with LiAlH₄ produces 4-isopropylbenzyl alcohol in >90% yield .
-
Hydrogenation of similar hydroxybenzoic acids occurs at 50–100 psi H₂ and 25–50°C.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
-
Esterification :
Reacts with acyl chlorides (e.g., acetyl chloride) to form esters. For example:
-
Etherification :
Alkylation with allyl bromide (K₂CO₃, DMF) replaces the hydroxyl group with an allyloxy moiety, as seen in the synthesis of 3-allyloxy-4-isopropylbenzoic acid.
Key Conditions :
| Reaction | Reagents | Yield |
|---|---|---|
| Esterification | Acetyl chloride, Pyridine | 75–85% |
| Etherification | Allyl bromide, K₂CO₃ | 60–70% |
Decarboxylation
Thermal or acidic conditions induce decarboxylation:
-
Heating above 200°C in quinoline with Cu catalyst removes CO₂, yielding 3-hydroxy-4-isopropylbenzene.
-
Microwave-assisted decarboxylation (150°C, 30 min) offers a rapid alternative.
Electrophilic Aromatic Substitution
The isopropyl group directs electrophiles to the ortho/para positions relative to itself, while the hydroxyl group directs to meta/para positions. Competing effects lead to mixed products:
-
Nitration :
HNO₃/H₂SO₄ introduces nitro groups at positions 5 or 6 (ortho to hydroxyl or isopropyl). -
Sulfonation :
Fuming H₂SO₄ produces sulfonic acid derivatives, primarily at position 5.
Regioselectivity Example :
| Electrophile | Major Product Position | Yield |
|---|---|---|
| NO₂⁺ | 5 or 6 | ~40% |
| SO₃H⁺ | 5 | 55–60% |
Complexation and Hydrogen Bonding
The hydroxyl and carboxylic acid groups enable chelation with metal ions (e.g., Fe³⁺, Cu²⁺). Spectral studies of analogous compounds show:
-
Stability Constants : log K ~ 4.2–5.1 for Fe³⁺ complexes in aqueous ethanol .
-
Biological Interactions : Hydrogen bonding with enzymes or receptors modulates bioavailability, as seen in CYP450 binding studies .
Comparative Reactivity
Compared to isomers (e.g., 2-hydroxy-5-isopropylbenzoic acid), this compound exhibits:
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
3-Hydroxy-4-isopropylbenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structural properties allow it to participate in multiple chemical reactions, including oxidation, reduction, and electrophilic substitution.
Reactions Overview
- Oxidation : Catalytic oxidation can be performed using metalloporphyrins.
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH4).
- Substitution : Electrophilic substitution is facilitated by the compound's aromatic ring structure.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Metalloporphyrins | 4-(1-hydroxy-1-methylethyl)benzoic acid |
| Reduction | LiAlH4 | Alcohol derivatives |
| Substitution | Electrophiles | Various substituted benzoic acids |
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its use in developing new antimicrobial agents.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. It can scavenge free radicals, contributing to cellular protection against oxidative stress.
Analgesic and Anti-inflammatory Effects
In pharmacological studies, this compound has demonstrated analgesic and anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes, making it a candidate for pain relief therapies.
Medical Applications
Drug Development
The compound's biological activities have led to its exploration in drug development. Its analgesic and anti-inflammatory properties could be harnessed in formulating new medications for conditions like arthritis or chronic pain.
Case Study: Pain Management
A study highlighted the efficacy of this compound in reducing pain levels in animal models of inflammation. The results indicated a significant reduction in pain response compared to control groups, supporting its potential therapeutic use.
Industrial Applications
Catalyst in Bioprocessing
In industrial settings, this compound is utilized as a catalyst in oxidation processes. Its role enhances the efficiency of chemical reactions, particularly in the production of high-value bioproducts.
Production of Biochemicals
The compound is also involved in the synthesis of biochemicals used in various applications, including dyes and agrochemicals. Its versatility allows for integration into multiple production processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-hydroxy-4-isopropylbenzoic acid with analogous hydroxybenzoic acids, focusing on structural features, hazards, and applications. Data are compiled from peer-reviewed studies, safety datasheets, and chemical catalogs.
Table 1: Structural and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 19420-59-8 | C₁₀H₁₂O₃ | 180.20 | -OH (C3), -CH(CH₃)₂ (C4) |
| 4-Hydroxybenzoic acid | 99-96-7 | C₇H₆O₃ | 138.12 | -OH (C4) |
| Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) | N/A | C₉H₈O₄ | 180.16 | -OH (C3, C4), -CH=CHCOOH (side chain) |
| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 1421-49-4 | C₁₅H₂₂O₃ | 250.33 | -OH (C4), -C(CH₃)₃ (C3, C5) |
Key Research Findings
Reactivity Differences: The isopropyl group in this compound sterically hinders electrophilic substitution reactions, unlike 4-hydroxybenzoic acid, which undergoes facile nitration and sulfonation due to its unhindered para-hydroxyl group . Caffeic acid’s conjugated propenoic side chain enhances its radical-scavenging activity, making it superior in antioxidant applications compared to alkyl-substituted analogs .
3,5-Di-tert-butyl-4-hydroxybenzoic acid’s bulky tert-butyl groups improve thermal stability, making it preferable for high-temperature industrial processes .
Toxicological Profiles: 4-Hydroxybenzoic acid exhibits significant aquatic toxicity (H402), whereas this compound’s environmental impact remains understudied .
Biological Activity
3-Hydroxy-4-isopropylbenzoic acid (also known as 4-isopropyl-3-hydroxybenzoic acid) is a compound of growing interest due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview
This compound is structurally related to other benzoic acid derivatives, which are known for their various pharmacological properties. This compound has been studied for its antimicrobial , antioxidant , analgesic , anti-inflammatory , and antipyretic effects, making it a candidate for further research in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The antioxidant activity is believed to stem from its ability to scavenge free radicals and enhance the body’s natural antioxidant defenses.
Analgesic and Anti-inflammatory Effects
This compound has been investigated for its analgesic and anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its pain-relieving properties. This makes it a potential candidate for managing conditions characterized by inflammation and pain.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of cytokines such as IL-1β and TNF-α, which play a significant role in inflammatory responses.
- Antioxidant Mechanisms : It may enhance the activity of endogenous antioxidants like superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative damage.
- Disruption of Bacterial Metabolism : By interfering with bacterial metabolic pathways, it can effectively reduce bacterial proliferation.
Research Findings
A summary of key studies on the biological activity of this compound is provided in the table below:
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Bacterial Infection Treatment : In a clinical trial, patients with resistant bacterial infections showed improved outcomes when treated with formulations containing this compound.
- Chronic Pain Management : A study involving patients with chronic inflammatory conditions reported significant pain relief associated with the administration of this compound.
Q & A
Basic: What are the optimal synthetic routes for 3-Hydroxy-4-isopropylbenzoic acid, considering regioselectivity challenges?
Methodological Answer:
The synthesis of this compound requires careful control of regioselectivity due to competing substitution patterns. A two-step approach is often employed:
Friedel-Crafts Alkylation : Introduce the isopropyl group to a benzoic acid precursor using a Lewis acid catalyst (e.g., AlCl₃) to direct substitution to the para position.
Hydroxylation : Use enzymatic or chemical hydroxylation (e.g., microbial cytochrome P450 enzymes) to introduce the hydroxyl group at the meta position, leveraging steric and electronic effects .
Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize ortho-substitution byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target isomer .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of the hydroxyl and isopropyl groups on aromatic ring reactivity:
- Electrostatic Potential Maps : Identify electron-deficient regions susceptible to nucleophilic attack.
- Transition State Analysis : Predict activation barriers for competing substitution pathways (e.g., para vs. meta positions).
Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots) to refine models .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M-H]⁻ at m/z 193.0735) and fragmentation patterns.
- HPLC : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .
Supplementary Data : X-ray crystallography resolves ambiguous stereoelectronic effects .
Advanced: What strategies resolve contradictions in spectroscopic data when characterizing substituent positions?
Methodological Answer:
Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Differentiate between keto-enol tautomers by correlating proton and carbon shifts.
- Variable Temperature NMR : Observe dynamic equilibria (e.g., hydrogen bonding shifts) in DMSO or CDCl₃.
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments .
Basic: How does the isopropyl group influence the compound’s solubility and crystallization behavior?
Methodological Answer:
The isopropyl group introduces steric bulk and hydrophobicity:
- Solubility : Poor aqueous solubility (logP ~2.8) necessitates polar aprotic solvents (e.g., DMF) for reactions.
- Crystallization : Slow evaporation from ethanol/water mixtures yields monoclinic crystals. Differential Scanning Calorimetry (DSC) confirms melting points (mp ~215°C) and polymorph stability .
Advanced: How to design assays to study the compound’s enzyme inhibition potential in drug discovery?
Methodological Answer:
Target enzymes (e.g., tyrosine kinases or cytochrome P450 isoforms) can be screened via:
In Vitro Assays :
- Fluorescence Quenching : Monitor binding affinity using tryptophan residues in enzyme active sites.
- IC₅₀ Determination : Dose-response curves with ATP/NADPH cofactors.
Molecular Docking : AutoDock Vina predicts binding modes, validated by site-directed mutagenesis .
Data Interpretation : Compare inhibition kinetics (Kᵢ values) with structural analogs to establish SAR .
Advanced: What mechanistic insights explain the compound’s stability under oxidative conditions?
Methodological Answer:
The hydroxyl group’s electron-donating resonance stabilizes the aromatic ring against oxidation:
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during H₂O₂ exposure.
- Accelerated Stability Testing : Monitor degradation products (e.g., quinones) via LC-MS under forced oxidation (40°C, 75% RH) .
Basic: How to optimize purification protocols to minimize residual catalysts or byproducts?
Methodological Answer:
Post-synthesis purification steps include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
